Ethylbisiminomethylguaiacol manganese chloride
Overview
Description
Ethylbisiminomethylguaiacol manganese chloride, also known under the trade name EUK-134, is a dark brown artificial molecule with high antioxidant power . It is used in cosmetics as an active ingredient that mimics the action of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Synthesis Analysis
The synthesis of Ethylbisiminomethylguaiacol manganese chloride involves several component compounds including N,N’-bis(2-hydroxy-3-Methoxy-benzylidene)ethylenediaMine, Manganese, and Hydrochloric Acid .Molecular Structure Analysis
The molecular formula of Ethylbisiminomethylguaiacol manganese chloride is C18H18ClMnN2O4 . The InChI representation of the molecule is InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13 (17 (15)21)11-19-9-10-20-12-14-6-4-8-16 (24-2)18 (14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethylbisiminomethylguaiacol manganese chloride are not detailed in the search results, it’s known that this compound can mimic the activity of antioxidant enzymes, suggesting it may participate in redox reactions .Physical And Chemical Properties Analysis
Ethylbisiminomethylguaiacol manganese chloride is a solid that is soluble in water . It is stable but can be easily oxidized .Scientific Research Applications
Antioxidant and DNA Protection
- Ethylbisiminomethylguaiacol manganese chloride, as a manganese(III) complex, has shown properties akin to superoxide dismutase and catalase mimetics. These complexes can protect against free radical-related diseases in animals. However, they can also act as potent prooxidants, potentially damaging free DNA. When co-administered with antioxidants like glutathione or alpha-lipoic acid, these prooxidant activities are dramatically reduced, highlighting their potential in therapeutic applications related to oxidative stress and DNA protection (Fucassi et al., 2007).
Catalytic and Chemical Applications
- Manganese(II) complexes, which can include ethylbisiminomethylguaiacol manganese chloride, have been studied for their catalytic activity, especially in ethene polymerization. These studies have identified specific manganese(II) complexes that show high activity in this process, suggesting potential applications in industrial polymer synthesis (Yliheikkilä et al., 2007).
- Manganese-catalyzed borylation of unactivated alkyl chlorides has been demonstrated, showcasing a method to access primary, secondary, and tertiary boronic esters from parent chlorides. This suggests applications in chemical synthesis and materials science (Atack & Cook, 2016).
Neuroprotective Effects
- In studies exploring neuroprotective effects, manganese chloride (a component of ethylbisiminomethylguaiacol manganese chloride) has shown potential in protecting cerebral cortex against neurotoxicity. This is significant in understanding manganese's role in neurological health and potentially developing treatments for manganese-induced neurotoxicity (Chtourou et al., 2010).
Photonic Applications
- Manganese-doped zinc sulfide, which can be facilitated by compounds like ethylbisiminomethylguaiacol manganese chloride, has been developed for use in photonic applications. The process involves the creation of nanocrystalline and quantum-confined particles, showcasing the potential use of manganese complexes in advanced material science and engineering (Gallagher et al., 1995).
Future Directions
The latest tendencies of cosmetics are based on advanced research into how to interfere with skin cell aging . Research includes the use of biotechnology-derived ingredients and the analysis of their effects on the biology of the cells, in terms of gene regulation, protein expression, and enzymatic activity measures . Ethylbisiminomethylguaiacol manganese chloride, with its antioxidant properties and ability to mimic the activity of key enzymes, fits into this trend .
properties
IUPAC Name |
manganese(3+);2-methoxy-6-[2-[(3-methoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4.ClH.Mn/c1-23-15-7-3-5-13(17(15)21)11-19-9-10-20-12-14-6-4-8-16(24-2)18(14)22;;/h3-8,11-12,21-22H,9-10H2,1-2H3;1H;/q;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZJJFWCXJDFOQ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C=NCCN=CC2=C(C(=CC=C2)OC)[O-].[Cl-].[Mn+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClMnN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021732 | |
Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylbisiminomethylguaiacol manganese chloride | |
CAS RN |
81065-76-1 | |
Record name | Ethylbisiminomethylguaiacol manganese chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081065761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro[bis(3,3′-di-methoxysalicylic)ethylenediamine] manganese | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYLBISIMINOMETHYLGUAIACOL MANGANESE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM5YJ88LTU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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